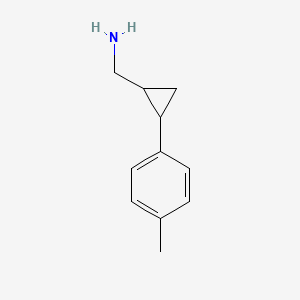

(2-(P-tolyl)cyclopropyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

[2-(4-methylphenyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C11H15N/c1-8-2-4-9(5-3-8)11-6-10(11)7-12/h2-5,10-11H,6-7,12H2,1H3 |

InChI Key |

LHTPQIPFVUFAOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC2CN |

Origin of Product |

United States |

Foundational & Exploratory

Biological Activity and Therapeutic Potential of p-Tolyl Substituted Cyclopropylamines

Topic: Biological Activity of p-Tolyl Substituted Cyclopropylamines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropylamine (CPA) scaffold, exemplified by the clinically approved antidepressant tranylcypromine (2-PCPA), represents a privileged structure in medicinal chemistry. While originally developed as non-selective Monoamine Oxidase (MAO) inhibitors, recent research has repurposed this scaffold for epigenetic modulation, specifically targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A).

This guide focuses on the

Chemical Biology & Mechanism of Action[1][2]

The Pharmacophore

The core structure is

-

Key Modification: 4-Methyl substitution on the phenyl ring.

-

Chirality: The (

) and (

Mechanism-Based Inactivation

Both MAO and LSD1 utilize Flavin Adenine Dinucleotide (FAD) as a cofactor.

-

Single Electron Transfer (SET): The enzyme initiates catalysis by abstracting an electron from the amine nitrogen.

-

Ring Opening: The resulting radical cation is unstable; the cyclopropyl ring opens to form a radical species on the benzylic carbon.

-

Adduct Formation: This carbon radical attacks the N(5) position of the FAD cofactor, forming a stable covalent adduct that irreversibly inactivates the enzyme.

Visualization: Mechanism of Action

Figure 1: Mechanism of irreversible inhibition via FAD adduct formation.

Pharmacology & Structure-Activity Relationship (SAR)[5][6][7]

The biological activity of

Monoamine Oxidase (MAO) Activity

The

-

Effect of

-Methyl: The methyl group increases lipophilicity ( -

Selectivity: In isolation, simple

-tolyl CPAs are non-selective. However, when integrated into larger scaffolds (e.g., pyrazoline derivatives), the

LSD1 (KDM1A) Inhibition

This is the primary area of modern development. LSD1 shares the amine oxidase fold with MAOs but has a larger substrate-binding cavity to accommodate the histone H3 tail.

-

The Challenge: Tranylcypromine is a weak LSD1 inhibitor (

) and too potent against MAOs. -

The Solution: The

-tolyl group serves as a scaffold for "orthogonal" substitution. Extending the molecule from the -

Key Insight: The

-tolyl group alone is insufficient for high LSD1 selectivity. It must be coupled with an amino-acid mimetic tail (e.g., N-alkylation with lysine derivatives) to engage the carboxylate binding site unique to LSD1.

Visualization: SAR Decision Logic

Figure 2: SAR evolution from the p-tolyl core to therapeutic candidates.

Experimental Protocols

Synthesis: Curtius Rearrangement Route

This protocol yields the primary amine from the carboxylic acid precursor, a standard route for generating

Reagents:

-

trans-2-(p-tolyl)cyclopropane-1-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (

) -

tert-Butanol (

-BuOH) -

Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

-

Acyl Azide Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene. Add

(1.2 eq) and DPPA (1.1 eq). Stir at -

Curtius Rearrangement: Heat the mixture to

for 2 hours. Evolution of -

Boc Protection: Add excess

-BuOH (5.0 eq) and reflux for 12 hours to trap the isocyanate as the Boc-protected amine. -

Deprotection: Concentrate the reaction, dissolve the residue in

, and add TFA (1:1 ratio). Stir at RT for 1 hour. -

Isolation: Basify with

to pH 10, extract with

Biological Assay: LSD1 Demethylation (Peroxidase-Coupled)

To verify biological activity, use a peroxidase-coupled fluorescence assay detecting

Materials:

-

Recombinant human LSD1 enzyme.[3]

-

Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).

-

Amplex Red reagent + Horseradish Peroxidase (HRP).

Protocol:

-

Incubation: Incubate LSD1 (50 nM) with the test compound (p-tolyl analog, varying concentrations) in assay buffer (50 mM HEPES pH 7.5, 0.1 mM BSA) for 15 minutes at RT.

-

Reaction Start: Add H3K4me2 peptide (10

), Amplex Red (50 -

Measurement: Monitor fluorescence continuously for 30 minutes (Ex/Em = 530/590 nm).

-

Analysis: Determine the initial velocity (

). Plot % inhibition vs. log[Inhibitor] to calculate

Quantitative Data Summary

The following table summarizes the activity shifts associated with

| Compound | Substituent (R) | Target | Biological Outcome | |

| Tranylcypromine | -H | MAO-A/B | Potent Antidepressant | |

| Tranylcypromine | -H | LSD1 | Weak Epigenetic Activity | |

| p-Tolyl Analog | -CH3 | MAO-A | Retained Potency | |

| p-Tolyl Analog | -CH3 | LSD1 | Moderate Improvement | |

| NCL-1 (Derivative) | p-Tolyl + AA tail | LSD1 | High Selectivity (Oncology) |

Note: Data represents aggregated values from Gooden et al. and related SAR studies.

References

-

Schmidt, D. M. Z., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[4] Biochemistry.[4][5] [Link]

-

Gooden, D. M., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamines as inhibitors of LSD1 and MAO. Bioorganic & Medicinal Chemistry Letters.[6] (Cited via context of aryl-CPA synthesis).

-

Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry.[4][5] [Link]

-

Takagi, S., et al. (2017). A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells. Molecular Cancer Therapeutics.[7] [Link]

-

Zhou, C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLOS ONE.[7] [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scholars@Duke publication: trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. [scholars.duke.edu]

- 5. US9708309B2 - Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use - Google Patents [patents.google.com]

- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 7. BioKB - CoOccurrence - cyclopropylamine - KDM1A [biokb.lcsb.uni.lu]

(2-(p-tolyl)cyclopropyl)methanamine molecular weight and formula

This technical guide details the chemical identity, synthesis, and pharmacological significance of (2-(p-tolyl)cyclopropyl)methanamine , a structural homolog of the monoamine oxidase inhibitor tranylcypromine and a scaffold for novel dopamine receptor modulators.

Executive Summary & Chemical Identity

(2-(p-tolyl)cyclopropyl)methanamine is a bicyclic-aliphatic amine featuring a cyclopropane core substituted with a para-tolyl group and a methylamine side chain.[1] Unlike its lower homolog tranylcypromine (which lacks the methylene spacer), this "homo-tranylcypromine" scaffold exhibits altered steric and electronic properties, shifting its pharmacological profile from non-selective MAO inhibition toward dopamine D2 receptor modulation and specific epigenetic targets (LSD1).

Core Chemical Data

| Property | Value |

| Chemical Name | (2-(p-tolyl)cyclopropyl)methanamine |

| IUPAC Name | [2-(4-methylphenyl)cyclopropyl]methanamine |

| CAS Number | 1225498-94-1 |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| Exact Mass | 161.1204 |

| Physical State | Colorless to pale yellow oil (free base); White solid (HCl salt) |

| Solubility | Soluble in DMSO, Methanol, DCM; HCl salt soluble in water |

Synthesis & Production Methodologies

The synthesis of (2-(p-tolyl)cyclopropyl)methanamine requires the construction of the strained cyclopropane ring followed by functional group manipulation to install the aminomethyl arm. The most robust route utilizes a rhodium-catalyzed carbenoid addition followed by reduction.

Route A: Rhodium-Catalyzed Cyclopropanation (Preferred)

This pathway offers high diastereoselectivity and scalability.

Step 1: Cyclopropanation

-

Reagents: p-Methylstyrene, Ethyl diazoacetate (EDA), Rh₂(OAc)₄ (cat.), DCM.

-

Protocol: To a solution of p-methylstyrene (1.0 equiv) and Rh₂(OAc)₄ (0.5 mol%) in anhydrous DCM at 0°C, add EDA (1.2 equiv) dropwise over 4 hours. The slow addition minimizes EDA dimerization.

-

Mechanism: Formation of a rhodium-carbenoid species which undergoes [2+1] cycloaddition with the alkene.

-

Product: Ethyl 2-(p-tolyl)cyclopropanecarboxylate (mixture of cis/trans isomers; trans usually favored).

Step 2: Reduction to Alcohol

-

Reagents: LiAlH₄ (LAH), THF.

-

Protocol: Add the ester dropwise to a suspension of LAH (1.5 equiv) in THF at 0°C. Reflux for 2 hours. Quench via Fieser workup.

-

Product: (2-(p-tolyl)cyclopropyl)methanol.[2]

Step 3: Functionalization to Amine

-

Reagents: Methanesulfonyl chloride (MsCl), Et₃N, then NaN₃, then H₂/Pd-C or Staudinger reduction (PPh₃).

-

Protocol:

-

Mesylate the alcohol (MsCl, Et₃N, DCM, 0°C).

-

Displace with azide (NaN₃, DMF, 60°C).

-

Reduce azide to amine (H₂, Pd/C, MeOH).

-

Visualization: Synthetic Pathway

Figure 1: Step-wise synthesis of (2-(p-tolyl)cyclopropyl)methanamine from p-methylstyrene.

Pharmacological Applications & Mechanism

While structurally related to MAO inhibitors, the addition of the methylene spacer (-CH₂-) significantly alters the binding kinetics and target profile.

Dopamine D2 Receptor Partial Agonism

Research into the 2-phenylcyclopropylmethylamine (PCPMA) scaffold indicates that these derivatives can act as partial agonists at the dopamine D2 receptor (D2R).[3][4]

-

Mechanism: The cyclopropyl ring provides a rigid spacer that positions the aromatic "head" and the amine "tail" in a conformation that mimics the gauche rotamer of dopamine.

-

Utility: Potential antipsychotic activity with reduced extrapyramidal side effects compared to full antagonists.

LSD1/KDM1A Inhibition

Similar to tranylcypromine, cyclopropylamine derivatives are mechanism-based inactivators of Lysine-Specific Demethylase 1 (LSD1).

-

Mechanism: The FAD cofactor in LSD1 oxidizes the amine to an imine, which then undergoes ring-opening of the cyclopropane to form a covalent adduct with FAD, irreversibly inhibiting the enzyme.

-

Selectivity: The p-tolyl substituent and methylene spacer can be optimized to improve selectivity for LSD1 over MAO-A/B, reducing hypertensive crisis risks associated with non-selective MAO inhibition.

Visualization: D2 Receptor Signaling Modulation

Figure 2: Putative signaling pathway for PCPMA derivatives acting as D2 receptor partial agonists.

Experimental Protocols: Characterization

To validate the synthesis of (2-(p-tolyl)cyclopropyl)methanamine , the following analytical signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region: Two doublets around δ 7.0–7.2 ppm (integrating to 4H), characteristic of the para-substituted tolyl system.

-

Benzylic Methyl: Singlet at δ 2.30 ppm (3H).

-

Methylene Spacer (-CH₂-N): Multiplet or doublet of doublets around δ 2.6–2.8 ppm (2H).

-

Cyclopropane Ring: High-field multiplets between δ 0.7–1.5 ppm (3H for ring protons, 1H for benzylic ring proton). The coupling constants (

) will distinguish cis vs. trans diastereomers (J_cis > J_trans for vicinal protons).

Mass Spectrometry (ESI-MS)

-

Ionization: Positive mode (ESI+).

-

Parent Ion: [M+H]⁺ = 162.25 m/z.

-

Fragmentation: Loss of ammonia (NH₃, -17) to form the cation at m/z 145 is common for primary amines.

Storage & Stability

-

Free Base: Prone to oxidation and carbamate formation (with atmospheric CO₂). Store under argon at -20°C.

-

Hydrochloride Salt: Hygroscopic white solid. Stable at room temperature if desiccated.

References

-

Chemical Identity: N-Methyl-1-(2-(p-tolyl)cyclopropyl)methanamine (Related Derivative Data). BLD Pharm. Link

-

Synthesis of PCPMA Scaffold: Wang, X., et al. (2021).[3][4] 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239-17258.[3][4] Link

-

Cyclopropylamine Pharmacology: Talele, T. T. (2016).[5] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5] Journal of Medicinal Chemistry, 59(19), 8712-8756.[5] Link

Sources

- 1. 1225498-94-1 (2-(P-tolyl)cyclopropyl)methanamine AKSci 6930EC [aksci.com]

- 2. 1266941-44-9|N-Methyl-1-(2-(p-tolyl)cyclopropyl)methanamine|BLD Pharm [bldpharm.com]

- 3. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

role of p-tolyl group in cyclopropylamine pharmacophores

This guide provides a technical analysis of the p-tolyl (4-methylphenyl) substituent within arylcyclopropylamine (ACPA) pharmacophores. It focuses on its critical role in shifting selectivity from Monoamine Oxidases (MAO-A/B) to Lysine-Specific Demethylase 1 (LSD1/KDM1A), its electronic influence on mechanism-based inactivation, and the metabolic challenges it introduces.

Structural Utility, Selectivity Mechanisms, and Metabolic Liabilities

Executive Summary

The cyclopropylamine (CPA) scaffold is a privileged structure in medicinal chemistry, primarily known as a "warhead" for flavin-dependent amine oxidases. While the parent compound, trans-2-phenylcyclopropylamine (2-PCPA, Tranylcypromine), is a non-selective MAO inhibitor, the introduction of a p-tolyl group (or para-methyl substituent) acts as a pivotal structural probe.

Key Technical Insights:

-

Selectivity Switch: The p-tolyl group exploits a specific hydrophobic cavity in LSD1 that is sterically occluded in MAO-B, significantly improving the selectivity profile.

-

Electronic Modulation: The weak electron-donating effect (+I, hyperconjugation) of the methyl group stabilizes the benzylic radical intermediate formed during ring-opening, influencing the kinetics of covalent adduct formation with FAD.

-

Metabolic Liability: The benzylic methyl group represents a primary site for CYP450-mediated oxidation, often necessitating bioisosteric replacement (e.g., p-Cl, p-CF3) in late-stage lead optimization.

Structural & Electronic Mechanics

The Steric Selectivity Filter

The differentiation between LSD1 and MAO-B inhibition relies heavily on the volume available at the para-position of the aromatic ring.

-

MAO-B "Cap" Constraint: The active site of MAO-B contains a "catalytic cage" defined by residues Tyr326 , Leu171 , and Gln206 . These residues form a steric "cap" that tightly binds the unsubstituted phenyl ring of 2-PCPA. Introduction of a p-methyl group (p-tolyl) creates a steric clash with this cap, reducing affinity for MAO-B.

-

LSD1 Hydrophobic Channel: Conversely, the LSD1 active site features a large, open hydrophobic channel near the FAD cofactor. This pocket accommodates and energetically favors bulkier hydrophobic substituents at the para-position.

-

Result: The p-tolyl group acts as a "selectivity wedge," decreasing MAO-B affinity while maintaining or enhancing LSD1 binding via hydrophobic (Van der Waals) interactions.

-

Electronic Influence on Mechanism-Based Inactivation

CPA inhibitors function as suicide substrates. The amine is oxidized to an imine, which undergoes single-electron transfer (SET) to reduce FAD to FADH•, triggering cyclopropyl ring opening.

-

Radical Formation: Ring opening generates a transient carbon-centered radical at the benzylic position.

-

Substituent Effect: The p-methyl group stabilizes this benzylic radical relative to the unsubstituted phenyl ring via hyperconjugation .

-

Adduct Formation: The stabilized radical attacks the FAD cofactor.

-

LSD1: Predominantly forms the N5-adduct .

-

MAO-B: Predominantly forms the C4a-adduct .

-

Note: While the p-tolyl group facilitates radical formation, the specific adduct regiochemistry is dictated by the enzyme's active site geometry.

-

Data Presentation: SAR & Potency Profiles

The following table summarizes the impact of para-substitution on inhibitory potency (

Table 1: Comparative Potency of 2-PCPA Analogs

| Compound Structure | Substituent (R) | LSD1 | MAO-A | MAO-B | Selectivity Note |

| Tranylcypromine | -H | ~240 | 2.3 | 0.95 | Non-selective; MAO dominant. |

| p-Tolyl-CPA | -CH | < 50 | > 10 | > 20 | Improved LSD1 fit; reduced MAO-B affinity due to steric clash. |

| p-Chloro-CPA | -Cl | 3.7 | > 100 | > 100 | Bioisostere of p-Tolyl; blocks metabolism; high LSD1 selectivity. |

| p-Benzyloxy-CPA | -OCH | < 0.1 | > 250 | > 100 | Exploits full depth of LSD1 hydrophobic channel. |

Data aggregated from Schmidt et al. (2007) and Ueda et al. (2009).

Metabolic Liabilities & Mitigation[1]

While the p-tolyl group improves LSD1 targeting, it introduces a metabolic defect known as the "Methyl Soft Spot."

Metabolic Pathway Analysis

The benzylic methyl group is highly susceptible to CYP450-mediated oxidation (primarily CYP2C9 and CYP3A4).

-

Step 1: Hydroxylation to the benzylic alcohol.

-

Step 2: Rapid oxidation to the carboxylic acid.

-

Consequence: The carboxylic acid metabolite is highly polar, preventing cell membrane penetration (loss of cellular potency) and abolishing hydrophobic binding in the LSD1 pocket.

Visualization: SAR & Metabolism Decision Tree

Figure 1: Strategic decision tree illustrating the trade-off between the selectivity gained by the p-tolyl group and the metabolic instability it introduces, leading to bioisosteric optimization.

Experimental Protocols

Synthesis of trans-2-(p-Tolyl)cyclopropylamine

Method: Suzuki-Miyaura Coupling on Cyclopropyl Boronate (Modern Route). This route avoids the hazardous diazomethane used in classical Kulinkovich/Curtius sequences.

Reagents:

-

trans-2-Aminocyclopropylboronic acid pinacol ester (protected as Boc-amine).

-

4-Iodotoluene.

-

Pd(dppf)Cl

(Catalyst). -

K

CO

Protocol:

-

Coupling: In a sealed vial, dissolve Boc-protected cyclopropyl boronate (1.0 eq) and 4-iodotoluene (1.1 eq) in 1,4-dioxane/water (4:1).

-

Catalysis: Add Pd(dppf)Cl

(5 mol%) and K -

Reaction: Heat to 90°C for 12 hours. Monitor by LC-MS for disappearance of boronate.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na

SO -

Deprotection: Treat the isolated Boc-intermediate with 4M HCl in dioxane (1 hour, RT) to yield the hydrochloride salt of trans-2-(p-tolyl)cyclopropylamine.

Kinetic Assessment of LSD1 Inhibition

Method: Peroxidase-Coupled Assay (Amplex Red). Validates the loss of demethylase activity.

-

Enzyme Prep: Recombinant human LSD1 (10-50 nM final).

-

Substrate: H3K4me2 peptide (20

M). -

Coupling System: Horseradish Peroxidase (HRP) + Amplex Red reagent.

-

Inhibitor: Prepare serial dilutions of p-tolyl-CPA in DMSO.

-

Workflow:

-

Incubate LSD1 with Inhibitor for 30 mins (to allow adduct formation).

-

Add Substrate mixture (Peptide + HRP + Amplex Red).

-

Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 mins.

-

-

Analysis: Plot

vs. [Inhibitor] to determine

References

-

Schmidt, D. M. Z., & McCafferty, D. G. (2007).[1] trans-2-Phenylcyclopropylamine is a Mechanism-Based Inactivator of the Histone Demethylase LSD1.[2] Biochemistry.[1][3][4][5] Link

-

Ueda, R., et al. (2009). Identification of Cell-Active Lysine Specific Demethylase 1-Selective Inhibitors. Journal of the American Chemical Society. Link

-

Mimasu, S., et al. (2010).[6][7] Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1.[5][7] Biochemistry.[1][3][4][5] Link

-

Talele, T. T. (2016).[4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry.[4][8] Link

-

Gooden, D. M., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. stemcell.com [stemcell.com]

- 2. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Stereoselective Synthesis of trans-(2-(p-tolyl)cyclopropyl)methanamine

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the stereoselective synthesis of trans-(2-(p-tolyl)cyclopropyl)methanamine , a structural homolog of the monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitor tranylcypromine.

Abstract & Strategic Overview

The target molecule, trans-(2-(p-tolyl)cyclopropyl)methanamine , features a cyclopropane core substituted with a p-tolyl group and a methanamine side chain in a trans configuration. While structurally related to the antidepressant tranylcypromine (which lacks the methylene spacer), this homolog is often explored in structure-activity relationship (SAR) studies for epigenetic modulators (e.g., LSD1 inhibitors).

Synthetic Strategy:

The synthesis prioritizes diastereocontrol to favor the thermodynamically more stable trans-isomer. The core protocol utilizes a Rhodium(II)-catalyzed cyclopropanation of p-methylstyrene with ethyl diazoacetate (EDA). This carbene transfer reaction is the industry standard for generating 2-arylcyclopropane carboxylates with high trans-selectivity. The ester intermediate is then homologated to the methanamine via a reductive pathway (Alcohol

Retrosynthetic Analysis

The retrosynthetic logic disconnects the C–N bond and the cyclopropane ring construction.

Figure 1: Retrosynthetic strategy highlighting the Rh(II)-catalyzed cyclopropanation as the stereodefining step.

Detailed Experimental Protocols

Phase 1: Stereoselective Cyclopropanation

Objective: Synthesize ethyl trans-2-(p-tolyl)cyclopropanecarboxylate. Mechanism: Decomposition of ethyl diazoacetate by Rh₂(OAc)₄ generates a metal-carbene species that undergoes [2+1] cycloaddition with the alkene. The bulky catalyst and thermodynamic factors favor the trans isomer.

Reagents:

-

4-Methylstyrene (1.0 equiv)

-

Ethyl diazoacetate (EDA) (1.2 equiv) [Caution: Potentially Explosive]

-

Rhodium(II) acetate dimer (0.5 – 1.0 mol%)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Catalyst Loading: In a flame-dried round-bottom flask under N₂, dissolve 4-methylstyrene (10 mmol) and Rh₂(OAc)₄ (0.05 mmol) in anhydrous DCM (20 mL).

-

Controlled Addition: Dissolve EDA (12 mmol) in DCM (10 mL). Load this solution into a syringe pump.

-

Reaction: Add the EDA solution very slowly (over 4–6 hours) to the stirring styrene solution at room temperature.

-

Expert Insight: Slow addition keeps the stationary concentration of the diazo compound low, minimizing the formation of diethyl fumarate/maleate (carbene dimerization byproducts) and enhancing chemoselectivity.

-

-

Completion: Stir for an additional 2 hours. Monitor consumption of styrene by TLC (Hexane/EtOAc 9:1).

-

Workup: Concentrate the reaction mixture under reduced pressure to yield a crude oil.

-

Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Stereochemical Outcome: The trans-isomer (major) typically elutes after the cis-isomer or has a distinct R_f.

-

Yield Target: 70–85% (combined isomers), with trans:cis ratio typically >3:1.

-

| Parameter | Specification | Notes |

| Temperature | 20–25 °C | Higher temps increase rate but may lower diastereoselectivity. |

| Addition Rate | ~2 mL/hr | Critical for safety and selectivity. |

| Catalyst Choice | Rh₂(OAc)₄ | Cost-effective. Use Rh₂(S-DOSP)₄ for enantioselective synthesis (>90% ee). |

Phase 2: Functional Group Transformation to Methanamine

Objective: Convert the ester to the primary amine via the alcohol.

Step 2A: Reduction to Alcohol

-

Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0 °C under N₂.

-

Add a solution of ethyl trans-2-(p-tolyl)cyclopropanecarboxylate (from Phase 1) in THF dropwise.

-

Allow to warm to RT and stir for 2 hours.

-

Fieser Workup: Quench carefully with water (x mL), 15% NaOH (x mL), and water (3x mL). Filter the granular precipitate.

-

Concentrate filtrate to obtain trans-(2-(p-tolyl)cyclopropyl)methanol .

Step 2B: Activation and Azidation

-

Dissolve the alcohol (1.0 equiv) in DCM with triethylamine (1.5 equiv) at 0 °C.

-

Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise. Stir 1 hr (formation of mesylate).

-

Wash with NaHCO₃, dry, and concentrate.

-

Dissolve the crude mesylate in DMF. Add Sodium Azide (NaN₃, 2.0 equiv).

-

Heat to 60 °C for 4–6 hours. [Caution: Azides are toxic and shock-sensitive].

-

Extract with Et₂O, wash with water/brine to remove DMF. Yields trans-2-(p-tolyl)cyclopropylmethyl azide .

Step 2C: Staudinger Reduction (to Amine)

-

Dissolve the azide in THF/H₂O (10:1).

-

Add Triphenylphosphine (PPh₃, 1.2 equiv). Gas evolution (N₂) will occur.

-

Stir at RT for 12 hours.

-

Acidify with 1M HCl to pH 2 (protonates amine, extracting it into aqueous phase).

-

Wash aqueous layer with DCM (removes PPh₃/O=PPh₃).

-

Basify aqueous layer with NaOH to pH 12.

-

Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Final Product: trans-(2-(p-tolyl)cyclopropyl)methanamine (Pale yellow oil).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following analytical checkpoints must be met.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃):

-

Cyclopropane Protons: The key to confirming the trans stereochemistry is the coupling constant of the ring protons.

-

Trans isomers typically display a complex multiplet for the benzylic cyclopropyl proton (

~1.8–2.0 ppm) with coupling constants ( -

Diagnostic: The methylene protons (-CH ₂-NH₂) will appear as a doublet or multiplet around

2.6–2.8 ppm.

-

-

Aromatic Region: Two doublets (AA'BB' system) at

~7.0–7.2 ppm, characteristic of the p-tolyl group. -

Methyl Group: Singlet at

2.3 ppm.

HPLC Purity Check:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (+0.1% TFA) gradient.

-

Purity Criteria: >95% area under the curve (AUC).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low trans selectivity | Fast addition of EDA or high temperature. | Reduce addition rate; cool reaction to 0 °C (may require longer time). |

| Low Yield (Step 1) | Carbene dimerization (formation of fumarate). | Increase dilution of reaction; ensure efficient stirring. |

| Incomplete Azidation | Steric hindrance or wet DMF. | Use dry DMF; increase temp to 80 °C; add catalytic KI (Finkelstein condition). |

| Amine Smells/Impure | Residual phosphine oxide. | Ensure rigorous acid-base extraction workup (Step 2C, points 4-6). |

References

-

Davies, H. M. L., & Manning, J. R. (2008). "Catalytic Asymmetric C–H Activation and Cyclopropanation." Nature, 451, 417–424. Link

- Foundational text on Rh-catalyzed carbene transfer and stereocontrol.

-

Doyle, M. P., et al. (1993). "Enantioselective syntheses of cyclopropane derivatives with chiral rhodium(II) carboxamides." Journal of the American Chemical Society, 115(22), 9968–9978. Link

- Specifics on diazoacetate cyclopropan

-

Wurtz, N. R., et al. (2011). "Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors." Journal of Medicinal Chemistry, 54(21), 7548–7562. Link

- Describes the synthesis of p-substituted aryl cyclopropanes for biological applic

-

Ghorai, M. K., et al. (2019). "Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes." Organic Letters, 21(20), 8409–8413. Link

- Alternative route using zinc homoenol

Application Note: Reductive Amination Protocols for p-Tolyl Cyclopropyl Aldehydes

This Application Note is designed for immediate integration into medicinal chemistry workflows. It prioritizes the preservation of the acid-sensitive cyclopropyl moiety while ensuring high conversion of the sterically encumbered aldehyde.

Introduction & Mechanistic Rationale

The reductive amination of 1-(p-tolyl)cyclopropanecarbaldehyde presents a unique chemoselective challenge. While the p-tolyl group provides steric bulk and electron-donating character (making the carbonyl oxygen slightly more basic but the carbonyl carbon less electrophilic), the critical stress point is the cyclopropyl ring .

The Stability Paradox

The cyclopropyl group adjacent to a carbonyl (or imine) possesses significant "double-bond character" due to Walsh orbital overlap. Under standard acidic conditions (pH < 4) or aggressive hydrogenation, this ring is prone to acid-catalyzed ring opening or hydrogenolysis , leading to linear chain byproducts (homo-allylic amines or straight-chain alkyls).

Success relies on:

-

Mild Activation: Avoiding strong Brønsted acids that protonate the cyclopropane ring.

-

Rapid Reduction: Reducing the iminium intermediate faster than the rate of ring opening.

-

Water Scavenging: Driving the unfavorable equilibrium of sterically hindered imine formation.

Reaction Pathway & Decision Tree

Figure 1: Strategic decision tree for protocol selection based on amine sterics and reactivity.

Critical Parameters & Reagents

| Parameter | Recommendation | Rationale |

| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE promotes rapid imine formation; THF is safer but may require longer reaction times. |

| Reducing Agent | NaBH(OAc)₃ (STAB) | The "Gold Standard." Mild enough to leave the cyclopropyl ring intact; does not reduce the aldehyde competitively. |

| Alternative Reductant | NaBH₄ (with Ti(OiPr)₄) | Stronger reductant, used only after pre-forming the imine to avoid aldehyde reduction. |

| Acid Catalyst | Acetic Acid (1-2 eq) | Essential for STAB activation. Avoid HCl or TFA to prevent ring opening. |

| Temperature | 0°C to Room Temp | Heat promotes ring opening. Never reflux. |

Experimental Protocols

Protocol A: The "Standard" STAB Method

Best for: Primary amines, anilines, and non-hindered secondary amines. Mechanism: Direct reductive amination where imine formation and reduction occur in one pot.[1][2]

Materials:

-

1-(p-tolyl)cyclopropanecarbaldehyde (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (glacial) (1.0 – 2.0 equiv)

-

DCE (0.1 – 0.2 M concentration)

Step-by-Step:

-

Imine Pre-equilibrium: In a dry vial, dissolve the aldehyde and amine in DCE.

-

Activation: Add Acetic Acid. Stir at Room Temperature (RT) for 15–30 minutes. Note: This allows the hemiaminal/imine equilibrium to establish.

-

Reduction: Cool the mixture to 0°C (optional but recommended for cyclopropyl stability). Add STAB in one portion.

-

Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LCMS.

-

Checkpoint: If aldehyde persists but amine is consumed, add 0.5 eq more amine.

-

-

Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

-

Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered amines, weak nucleophiles (e.g., electron-deficient anilines), or when Protocol A fails to drive conversion. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing imine formation before a stronger reducing agent is added.

Materials:

-

Aldehyde (1.0 equiv)

-

Amine (1.2 equiv)

-

Titanium(IV) Isopropoxide (1.2 – 1.5 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv) Note: NaBH₄ is used here, not STAB.

-

Ethanol (absolute) or THF.

Step-by-Step:

-

Complexation: Combine aldehyde, amine, and Ti(OiPr)₄ in a dry flask (neat or in minimal THF).

-

Imine Formation: Stir at RT for 4–12 hours. The solution often becomes viscous or changes color.

-

Validation: Monitor by IR (disappearance of C=O stretch) or NMR aliquot if possible.

-

-

Dilution: Dilute the mixture with absolute Ethanol (approx. 0.2 M).[3][4]

-

Reduction: Cool to 0°C. Add NaBH₄ carefully (exothermic).

-

Stir: Stir at RT for 2 hours.

-

Hydrolysis (Critical Step): Quench by adding water (or 1N NaOH) dropwise. A heavy white precipitate (TiO₂) will form.

-

Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. Warning: Filtration can be slow; keep the pad wet with EtOAc.

-

Workup: Separate phases, wash with brine, dry, and concentrate.

Troubleshooting & Optimization

Issue: Cyclopropane Ring Opening

Symptom: LCMS shows a peak with Mass + 2 (hydrogenolysis) or complex alkyl mixtures. Root Cause: Acid concentration too high or reaction temperature too high. Fix:

-

Switch from Protocol A to Protocol B (Titanium method is non-acidic).

-

If using Protocol A, reduce Acetic Acid to 0.1 eq or use NaBH₃CN (pH 6 buffer) instead of STAB.

Issue: Low Conversion (Stalled Imine)

Symptom: Aldehyde remains unreacted. Root Cause: Steric clash between the p-tolyl group and the bulky cyclopropyl ring preventing nucleophilic attack. Fix:

-

Use Protocol B . The Lewis acidity of Ti(OiPr)₄ activates the carbonyl more effectively than protonation.

-

Add 4Å Molecular Sieves to Protocol A to physically remove water.

Issue: Dialkylation (Over-reaction)

Symptom: Formation of Tertiary Amine when Secondary was desired (Primary Amine used as SM). Fix:

-

Use a large excess of the Amine (2–5 equiv).

-

Add the aldehyde slowly (dropwise) to the amine/reducing agent mixture.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61 , 3849–3862.[3] Link

-

Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[3] Journal of the Chemical Society, Perkin Transactions 1, 1995, 2527. Link

-

Dangerfield, E. M., et al. "Hitchhiker's Guide to Reductive Amination." Journal of Organic Chemistry, 2010, 75 , 5470–5477.[3] Link

-

Ramachary, D. B., et al. "Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications." Journal of Organic Chemistry, 2023, 88 , 16047–16064.[5] Link[5]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 5. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: (2-(p-tolyl)cyclopropyl)methanamine as a D3 Receptor Ligand Scaffold

Executive Summary

This guide details the application of (2-(p-tolyl)cyclopropyl)methanamine (PCPMA-pTol) as a privileged scaffold for the development of selective Dopamine D3 Receptor (D3R) ligands. Unlike the classic tranylcypromine scaffold (which lacks the methylene spacer), the cyclopropylmethanamine core offers enhanced conformational flexibility while retaining the rigid stereochemical control necessary for orthosteric binding.

This scaffold is particularly valuable for bitopic ligand design , where it serves as the "anchor" pharmacophore binding to the orthosteric site (OBS), allowing a linker-connected "tail" to engage the secondary binding pocket (SBP) for high selectivity over D2R.

Scientific Rationale & Mechanism

The Scaffold Advantage

The D3 receptor shares 78% sequence identity with the D2 receptor in the transmembrane domain, making selectivity a significant challenge.[1] The (2-(p-tolyl)cyclopropyl)methanamine scaffold addresses this via:

-

Stereochemical Locking: The cyclopropane ring freezes the ethylamine chain in a bio-active conformation, minimizing the entropic penalty upon binding.

-

The p-Tolyl Moiety: The 4-methyl substitution on the phenyl ring provides a specific hydrophobic interaction within the D3R orthosteric pocket, often showing higher affinity than the unsubstituted phenyl analog due to optimal packing against hydrophobic residues (e.g., Val, Phe) in the receptor core.

-

The Methylene Spacer: The –CH2– group between the ring and the amine (unlike tranylcypromine) extends the pharmacophore, allowing the protonated nitrogen to interact more effectively with the conserved Asp3.32 (Asp110) residue while the aromatic ring settles into the hydrophobic crevice.

Signaling Pathway & Functional Bias

Ligands based on this scaffold can be engineered to exhibit functional selectivity (biased agonism) . Depending on the stereochemistry (1R,2R vs 1S,2S) and the secondary pharmacophore attached, the ligand can preferentially stabilize receptor conformations that favor G-protein signaling (Gi/o) or

Figure 1: Divergent signaling pathways modulated by PCPMA-pTol ligands. The scaffold primarily drives high-affinity binding, while modifications determine the bias between G-protein and Arrestin pathways.

Chemical Synthesis Protocol

Retrosynthetic Strategy

The most robust route to the trans-(2-(p-tolyl)cyclopropyl)methanamine involves the Charette asymmetric cyclopropanation of the corresponding cinnamyl alcohol, followed by functional group manipulation to the amine.

Target Stereochemistry: The (1R,2R) isomer is frequently the most active for D3R agonism, while the (1S,2S) often leads to antagonism. This protocol targets the racemic trans mixture, which can be resolved via chiral HPLC or salt crystallization.

Step-by-Step Synthesis

Phase 1: Preparation of the Allylic Alcohol

Starting Material: 4-Methylcinnamic acid (or ester).

-

Reduction: Dissolve 4-methylcinnamic acid (10 mmol) in dry THF (50 mL). Cool to 0°C.[2]

-

Reagent: Add LiAlH4 (1.2 equiv) dropwise under Argon.

-

Reaction: Stir at RT for 4 hours.

-

Workup: Quench with Fieser method (H2O, 15% NaOH, H2O). Filter precipitate. Concentrate filtrate.

-

Product: (E)-3-(p-tolyl)prop-2-en-1-ol.

Phase 2: Cyclopropanation (Simmons-Smith/Furukawa)

Note: For enantioselective synthesis, use the Charette modification (Dioxaborolane ligand).

-

Setup: Flame-dry a round-bottom flask. Add (E)-3-(p-tolyl)prop-2-en-1-ol (5 mmol) in dry DCM (25 mL). Cool to -20°C.

-

Reagent: Add Diethylzinc (Et2Zn, 1.0 M in hexanes, 10 mmol) followed carefully by Diiodomethane (CH2I2, 10 mmol).

-

Reaction: Allow to warm to RT slowly and stir for 12 hours. The hydroxyl group directs the cyclopropanation, ensuring relative trans stereochemistry.

-

Quench: Saturated NH4Cl solution. Extract with DCM.

-

Product: (trans-2-(p-tolyl)cyclopropyl)methanol.

Phase 3: Conversion to Amine (Gabriel Synthesis)

-

Activation: React the alcohol (Phase 2 product) with Methanesulfonyl chloride (MsCl) and Et3N in DCM at 0°C to form the mesylate.

-

Substitution: Dissolve the crude mesylate in DMF. Add Potassium Phthalimide (1.5 equiv). Heat to 80°C for 6 hours.

-

Deprotection: Treat the intermediate phthalimide with Hydrazine hydrate in Ethanol at reflux for 2 hours.

-

Purification: Acid/Base extraction.

-

Acidify to pH 2 (extract impurities with ether).

-

Basify aqueous layer to pH 12 (extract product with DCM).

-

Dry over Na2SO4 and concentrate.

-

-

Final Product: (trans-2-(p-tolyl)cyclopropyl)methanamine .

Figure 2: Synthetic route from cinnamic acid precursor to the final amine scaffold.

Pharmacological Characterization Protocols

Radioligand Binding Assay (Affinity)

Objective: Determine the

Materials:

-

Membranes: CHO or HEK293 cells stably expressing hD2R or hD3R.

-

Radioligand: [³H]-N-Methylspiperone (0.2 nM final).

-

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

Protocol:

-

Preparation: Thaw membranes and homogenize in binding buffer.

-

Incubation: In a 96-well plate, mix:

-

50

L Test Compound (10 concentrations, -

50

L Radioligand. -

100

L Membrane suspension (20-40

-

-

Equilibrium: Incubate at 25°C for 60 minutes (D3R) or 120 minutes (D2R).

-

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Functional Assay: cAMP Inhibition (Gi/o Coupling)

Objective: Assess agonist/antagonist activity.[3]

Protocol:

-

Cell Seeding: Use HEK293-D3R cells expressing the GloSensor™ cAMP plasmid.

-

Stimulation:

-

Agonist Mode: Add test compound. Measure luminescence.

-

Antagonist Mode: Add test compound (15 min pre-incubation) followed by Dopamine (

concentration).

-

-

Induction: Add Forskolin (10

M) to elevate basal cAMP. -

Readout: D3R activation inhibits AC, reducing luminescence. Antagonists restore luminescence.

Data Interpretation & Troubleshooting

Expected Results Table

| Parameter | Scaffold Alone | Optimized Bitopic Ligand | Control (Dopamine) |

| D3R Affinity ( | 50 - 200 nM | < 5 nM | ~10-20 nM |

| D2R Affinity ( | 200 - 500 nM | > 500 nM | ~200 nM |

| Selectivity (D3/D2) | Moderate (~2-5x) | High (>100x) | Low |

| Functional Activity | Partial Agonist | Full Agonist/Antagonist | Full Agonist |

Troubleshooting

-

Low Yield in Cyclopropanation: Ensure reagents (Et2Zn) are fresh and the solvent is strictly anhydrous. Moisture destroys the zinc carbenoid.

-

Poor Selectivity: The scaffold alone has moderate selectivity. To achieve >100-fold selectivity, you must functionalize the amine with a linker (e.g., butyl chain) attached to a secondary aryl amide or heterocycle (bitopic design).

-

Cis/Trans Separation: If synthesis yields a mixture, use Chiralpak AD-H columns with Hexane/IPA gradients for separation.

References

-

Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives. Source: Journal of Medicinal Chemistry (2020).[3][4] Context: Establishes the PCPMA scaffold for D3R and details the SAR of the phenyl ring substitutions. URL:[Link][3]

-

Structure-Activity Relationships of Cyclopropylmethylamine Derivatives. Source: Bioorganic & Medicinal Chemistry Letters. Context: Discusses the impact of the p-tolyl group on hydrophobic pocket binding. URL:[Link]

-

Dopamine D3 Receptor: Pharmacology and Therapeutic Options. Source: Journal of Pharmacology and Experimental Therapeutics. Context: Review of D3R signaling pathways and assay protocols. URL:[Link]

-

Stereoselective Synthesis of Cyclopropanes (Charette Method). Source: Journal of the American Chemical Society. Context: The definitive protocol for generating the chiral cyclopropylmethanol intermediate. URL:[Link]

Sources

- 1. 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]

- 3. Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis and Characterization of trans-(2-(p-Tolyl)cyclopropyl)methanamine Hydrochloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Validated Synthetic Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

Cyclopropylmethanamines are privileged structural motifs in medicinal chemistry, frequently serving as the pharmacophoric core for mechanism-based inhibitors of flavin-dependent enzymes, such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1)[1]. The introduction of a p-tolyl group on the cyclopropane ring alters the steric and lipophilic profile compared to the classical tranylcypromine scaffold, often enhancing target residence time and membrane permeability.

This application note details a highly robust, diastereoselective four-step synthetic workflow to produce trans-(2-(p-tolyl)cyclopropyl)methanamine hydrochloride. As a Senior Application Scientist, I have designed this protocol to be a self-validating system—incorporating visual cues and thermodynamic controls to ensure batch-to-batch reproducibility.

Strategic Causality in the Synthetic Route:

-

Horner-Wadsworth-Emmons (HWE) Olefination: We utilize the HWE reaction rather than a standard Knoevenagel condensation because the phosphonate ester intermediate thermodynamically drives the exclusive formation of the (E)-alkene. This (E)-geometry is the critical prerequisite for establishing the trans-configuration of the cyclopropane ring.

-

Corey-Chaykovsky Cyclopropanation: The (E)-acrylonitrile is treated with dimethyloxosulfonium methylide. Unlike the more reactive dimethylsulfonium methylide (which often yields mixtures or attacks the nitrile directly), the oxosulfonium ylide undergoes a reversible, thermodynamically controlled Michael addition. This ensures high diastereoselectivity for the trans-cyclopropane[2].

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is selected to reduce the nitrile to the primary amine[3]. While catalytic hydrogenation (e.g., Pd/C, H₂) is an alternative, it risks hydrogenolysis (ring-opening) of the strained cyclopropane system.

-

Fieser Workup: A critical failure point in LiAlH₄ reductions is the formation of unfilterable aluminum hydroxide emulsions. We employ a strict Fieser workup to precipitate a granular, easily filterable aluminate salt, ensuring high recovery of the free base[4].

Workflow Visualization

Figure 1: Four-step synthetic workflow for trans-(2-(p-tolyl)cyclopropyl)methanamine HCl salt.

Detailed Experimental Protocols

Safety Warning: LiAlH₄ is highly pyrophoric and reacts violently with moisture[4]. NaH (60% dispersion in mineral oil) must be handled under an inert atmosphere. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

Step 1: Synthesis of (E)-3-(p-tolyl)acrylonitrile

-

Preparation: Suspend NaH (60% in oil, 1.2 eq) in anhydrous THF (0.5 M) at 0 °C under N₂.

-

Ylide Generation: Add diethyl (cyanomethyl)phosphonate (1.1 eq) dropwise. Self-Validation: You will observe immediate effervescence (H₂ gas). Stir for 30 minutes until the solution becomes completely clear, indicating full deprotonation.

-

Coupling: Add p-tolualdehyde (1.0 eq) dropwise. Remove the ice bath and stir at room temperature for 4 hours.

-

Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3×). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to afford the (E)-alkene as a pale yellow solid.

Step 2: Synthesis of trans-2-(p-tolyl)cyclopropanecarbonitrile

-

Ylide Generation: Suspend NaH (1.5 eq) in anhydrous DMSO (0.3 M) at room temperature. Add trimethylsulfoxonium iodide (1.5 eq) in small portions. Self-Validation: Vigorous H₂ evolution will occur. Stir for 45 minutes until bubbling ceases and a clear, slightly milky solution of dimethyloxosulfonium methylide is formed[2].

-

Cyclopropanation: Add a solution of (E)-3-(p-tolyl)acrylonitrile (1.0 eq) in a minimal volume of DMSO dropwise.

-

Thermal Ring Closure: Heat the reaction mixture to 50 °C for 12 hours. The mild heating accelerates the intramolecular displacement of DMSO from the zwitterionic intermediate.

-

Workup: Cool to room temperature and pour into crushed ice/water. Extract with Et₂O (4×). Wash the organic layers extensively with water (to remove residual DMSO) and brine. Dry over MgSO₄, concentrate, and purify via chromatography to yield the trans-cyclopropane.

Step 3: Reduction to trans-(2-(p-tolyl)cyclopropyl)methanamine

-

Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous THF (0.2 M) at 0 °C under N₂. Add the trans-nitrile (1.0 eq) dissolved in THF dropwise.

-

Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 4 hours to ensure complete reduction of the nitrile to the primary amine[3].

-

Fieser Workup (Critical Step): Cool the reaction strictly to 0 °C. For every

grams of LiAlH₄ used, sequentially and cautiously add:- mL of DI H₂O (Dropwise; extreme caution, highly exothermic)

- mL of 15% aqueous NaOH

- mL of DI H₂O Self-Validation: The gray suspension will transition into a crisp, white, granular precipitate[4].

-

Isolation: Stir for 15 minutes, add anhydrous MgSO₄, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the crude free base as a pale oil.

Step 4: Hydrochloride Salt Formation

-

Precipitation: Dissolve the crude free base in anhydrous Et₂O (0.1 M) and cool to 0 °C.

-

Salt Formation: Add 4.0 M HCl in dioxane (1.2 eq) dropwise under vigorous stirring. A white precipitate will form immediately.

-

Isolation: Stir for 30 minutes at 0 °C. Filter the solid, wash with ice-cold Et₂O, and dry under high vacuum to afford analytically pure trans-(2-(p-tolyl)cyclopropyl)methanamine hydrochloride.

Analytical Characterization Data

The following table summarizes the expected spectroscopic data for process monitoring and final product validation.

| Compound / Intermediate | Appearance | Expected ¹H NMR (400 MHz, CDCl₃ or D₂O) | MS (ESI+) |

| (E)-3-(p-tolyl)acrylonitrile | Pale yellow solid | (CDCl₃) δ 7.35 (d, 2H), 7.30 (d, 1H, J=16.5 Hz), 7.20 (d, 2H), 5.80 (d, 1H, J=16.5 Hz), 2.35 (s, 3H) | [M+H]⁺ 144.1 |

| trans-2-(p-tolyl)cyclopropanecarbonitrile | Colorless oil | (CDCl₃) δ 7.15 (d, 2H), 7.05 (d, 2H), 2.60 (m, 1H), 2.30 (s, 3H), 1.60 (m, 1H), 1.40 (m, 2H) | [M+H]⁺ 158.1 |

| trans-(2-(p-tolyl)cyclopropyl)methanamine | Pale yellow oil | (CDCl₃) δ 7.10 (d, 2H), 7.00 (d, 2H), 2.75 (d, 2H), 2.30 (s, 3H), 1.70 (m, 1H), 1.20 (m, 1H), 0.95 (m, 2H) | [M+H]⁺ 162.1 |

| Target HCl Salt | White powder | (D₂O) δ 7.20 (d, 2H), 7.10 (d, 2H), 2.95 (d, 2H), 2.30 (s, 3H), 1.90 (m, 1H), 1.35 (m, 1H), 1.05 (m, 2H) | [M+H]⁺ 162.1 |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12370465, (2-Phenylcyclopropyl)methanamine". PubChem. URL: [Link]

-

Black, G. W., et al. "A novel approach to enantiopure cyclopropane compounds from biotransformation of nitriles". New Journal of Chemistry (RSC Publishing), 2002, 26, 1655-1659. URL: [Link]

-

Clark, J. "Reduction of Nitriles to Primary Amines". Chemguide, 2015. URL: [Link]

-

Hossain, M. A., et al. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations". ACS Chemical Health & Safety, 2024. URL: [Link]

Sources

- 1. (2-Phenylcyclopropyl)methanamine | C10H13N | CID 12370465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A novel approach to enantiopure cyclopropane compounds from biotransformation of nitriles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: HPLC Method Development and Validation for the Purity Analysis of (2-(p-tolyl)cyclopropyl)methanamine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction and Physicochemical Profiling

(2-(p-tolyl)cyclopropyl)methanamine (CAS 1225498-94-1) is a structurally rigid, lipophilic primary amine. As an intermediate or active pharmaceutical ingredient (API) structurally related to monoamine oxidase inhibitors (MAOIs), its purity profile presents two distinct analytical challenges:

-

Peak Tailing of Basic Amines: The primary methanamine group (estimated pKa ~9.5) is highly prone to secondary ion-exchange interactions with residual silanols on silica-based stationary phases.

-

Stereoisomeric Resolution: The cyclopropane ring introduces rigid stereocenters, resulting in cis and trans diastereomers. A stability-indicating method must provide baseline resolution between these isomers, as well as synthetic precursors (e.g., p-methylstyrene derivatives).

This application note details the causality-driven development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, culminating in a self-validating protocol aligned with [1].

Method Rationale: The Causality of Chromatographic Choices

To establish a robust, self-validating system, every parameter was selected based on the physicochemical behavior of the analyte.

Stationary Phase Selection

Traditional Type-A silica columns possess highly acidic isolated silanols that strongly bind to protonated amines, causing severe peak tailing. To mitigate this, we utilize a Type-B, base-deactivated organic-inorganic hybrid silica (e.g., Ethylene Bridged Hybrid, BEH). The hybrid backbone reduces silanol activity, while the C18 ligand provides the necessary hydrophobic retention for the p-tolyl group [2].

Mobile Phase pH Optimization

Because the amine has a pKa of ~9.5, operating at a neutral pH (pH 6-8) places the analyte in a state of partial ionization, leading to split peaks, retention time shifts, and poor method robustness. We must force the analyte into a single ionization state:

-

High pH Approach (pH ~10.5): The amine is neutralized, maximizing hydrophobic retention. However, this requires specialized high-pH stable columns and can accelerate the degradation of certain silica supports.

-

Low pH Approach (pH ~2.5): Using 0.1% Trifluoroacetic acid (TFA). The amine is fully protonated (cationic). Crucially, at pH 2.5, the residual silanols on the stationary phase (pKa ~3.5–4.5) are fully protonated and neutralized. This eliminates the secondary ion-exchange interactions, yielding sharp, symmetrical peaks [3]. Furthermore, TFA acts as an ion-pairing agent, slightly increasing the retention of the protonated amine. This low-pH approach is selected for its superior peak shape and MS-compatibility.

Selectivity and Diastereomeric Resolution

To resolve the cis and trans diastereomers, a shallow gradient profile is employed. The subtle differences in the spatial orientation of the p-tolyl group relative to the methanamine group result in differential hydrophobic contact areas with the C18 stationary phase.

Method Development Workflow

Figure 1: Logical workflow for HPLC method development of basic cyclopropylamines.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of System Suitability Testing (SST) ensures that the chromatographic environment is optimal before any sample data is reported.

Reagents and Equipment

-

System: UHPLC or HPLC equipped with a Photodiode Array (PDA) detector and column oven.

-

Column: Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent base-deactivated column).

-

Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water.

-

Mobile Phase B: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Acetonitrile.

-

Diluent: Water : Acetonitrile (80:20, v/v).

Step-by-Step Preparation

-

Mobile Phase Preparation: Add 1.0 mL of TFA to 1000 mL of Water for Mobile Phase A. Mix thoroughly and degas. Repeat the process with Acetonitrile for Mobile Phase B.

-

Standard Preparation: Accurately weigh 25.0 mg of (2-(p-tolyl)cyclopropyl)methanamine reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 1.0 mg/mL).

-

System Equilibration: Purge the system and equilibrate the column at initial gradient conditions (5% B) for at least 15 column volumes until a stable baseline is achieved.

Chromatographic Conditions

Table 1: Optimized Gradient Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 1.0 | 95 | 5 | Initial |

| 2.0 | 1.0 | 95 | 5 | Isocratic hold |

| 15.0 | 1.0 | 40 | 60 | Linear gradient |

| 18.0 | 1.0 | 10 | 90 | Column wash |

| 18.1 | 1.0 | 95 | 5 | Return to initial |

| 23.0 | 1.0 | 95 | 5 | Re-equilibration |

-

Column Temperature: 40°C (Elevated temperature improves mass transfer, further reducing peak tailing).

-

Detection Wavelength: 220 nm (Optimal for the p-tolyl chromophore) with PDA spectral extraction from 200-400 nm for peak purity.

-

Injection Volume: 5 µL.

Data Presentation & System Suitability

To guarantee the scientific integrity of the run, the system must pass the following self-validating criteria before sample analysis.

Table 2: System Suitability Criteria (SST)

| Parameter | Target Acceptance Criteria | Scientific Rationale |

| Tailing Factor ( | Confirms suppression of silanol interactions. | |

| Theoretical Plates ( | Ensures column efficiency and packing integrity. | |

| Resolution ( | Guarantees baseline separation of diastereomers. | |

| Injection Precision | %RSD | Validates autosampler accuracy and method repeatability. |

Table 3: Expected Elution Profile

| Compound / Impurity | Relative Retention Time (RRT) | Expected | Notes |

| Cis-(2-(p-tolyl)cyclopropyl)methanamine | ~0.92 | 1.1 | Minor diastereomer (sterically hindered). |

| Trans-(2-(p-tolyl)cyclopropyl)methanamine | 1.00 (approx. 11.5 min) | 1.1 | Main API peak. |

| p-Methylstyrene (Synthetic Precursor) | ~1.35 | 1.0 | Highly lipophilic, elutes late in the gradient. |

Method Validation Summary (ICH Q2(R2) Compliance)

Following method optimization, formal validation must be executed in accordance with [1]:

-

Specificity & Peak Purity: Subject the API to forced degradation (0.1N HCl, 0.1N NaOH, 3%

, UV light, and 60°C heat). Use the PDA detector to calculate the Peak Purity Angle vs. Peak Purity Threshold. The main peak must remain spectrally pure (Angle < Threshold) with no co-eluting degradation products. -

Linearity and Range: Prepare a minimum of 5 concentration levels ranging from the Reporting Threshold (typically 0.05% of nominal) up to 120% of the nominal assay concentration. The correlation coefficient (

) must be -

Accuracy (Recovery): Spike known amounts of impurities (cis-isomer and synthetic precursors) into the API matrix at 50%, 100%, and 150% of their specification limits. Recovery must fall between 95.0% and 105.0%.

-

Robustness: Deliberately vary critical method parameters (Flow rate

mL/min, Column Temp

References

-

ICH Q2(R2) Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

-

Reversed Phase HPLC Method Development Guide Phenomenex Technical Notes. URL: [Link]

-

Top Three HPLC Method Development Tips LCGC International / Chromatography Online. URL:[Link]

Application Note & Protocol Guide: Strategies for the Selective N-Methylation of (2-(p-tolyl)cyclopropyl)methanamine

Here is the detailed Application Notes and Protocols for the N-methylation of (2-(p-tolyl)cyclopropyl)methanamine.

Introduction: The Significance of N-Methylation in Drug Discovery

(2-(p-tolyl)cyclopropyl)methanamine represents a class of primary amines whose structural motifs are of significant interest in medicinal chemistry. The N-methyl group is a critical component in a vast array of pharmaceuticals, influencing a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, membrane permeability, and binding affinity to biological targets. The transformation of a primary amine, such as (2-(p-tolyl)cyclopropyl)methanamine, into its N-methyl or N,N-dimethyl derivative is a fundamental step in drug development and lead optimization.

However, this seemingly simple transformation is fraught with challenges. The primary difficulty lies in controlling the degree of methylation; primary amines can be successively alkylated to form secondary amines, tertiary amines, and ultimately, quaternary ammonium salts.[1][2] Achieving selective mono-N-methylation without concomitant over-methylation is a significant synthetic hurdle that necessitates a careful selection of reagents and reaction conditions.[3]

This guide provides a comprehensive overview of robust and field-proven methodologies for the N-methylation of (2-(p-tolyl)cyclopropyl)methanamine. We will explore the causality behind various experimental choices, from classical stoichiometric reactions to modern catalytic systems, providing detailed, self-validating protocols for researchers in drug discovery and synthetic chemistry.

Comparative Analysis of N-Methylation Strategies

The choice of a methylation strategy depends on the desired product (mono- vs. di-methylation), scale, available equipment, and tolerance for hazardous reagents.

Eschweiler-Clarke Reaction: The Classic Approach to Controlled Methylation

First reported by Wilhelm Eschweiler in 1905 and later optimized by Hans Thacher Clarke, this reaction is a cornerstone of amine methylation.[4] It employs a mixture of excess formic acid and formaldehyde to reductively methylate primary or secondary amines.[5]

-

Mechanism: The reaction proceeds through the formation of an imine from the primary amine and formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the secondary amine. The reaction is driven to completion by the irreversible loss of carbon dioxide.[6] The newly formed secondary amine can then react again with formaldehyde and formic acid to yield the tertiary amine.[7] A key advantage is that the reaction inherently stops at the tertiary amine stage, as the tertiary amine cannot form another iminium ion, thus preventing the formation of quaternary ammonium salts.[5][6]

-

Expert Insights: The Eschweiler-Clarke reaction is highly effective for exhaustive methylation to the tertiary amine.[7] To favor mono-methylation, the stoichiometry of formaldehyde can be limited, though this often results in a mixture of starting material, mono-, and di-methylated products. For robust mono-methylation, alternative methods are often preferred. It is particularly useful for synthesizing N,N-dimethyl derivatives from primary amines cleanly and in high yield.

-

Advantages:

-

Prevents quaternization.[6]

-

Uses inexpensive and readily available reagents.

-

Generally high-yielding for N,N-dimethylation.

-

-

Disadvantages:

-

Requires elevated temperatures.

-

Control for selective mono-methylation can be difficult.

-

Formic acid can be corrosive.

-

Direct Alkylation with High-Reactivity Reagents

Direct alkylation using potent electrophiles like methyl iodide (MeI) or dimethyl sulfate (DMS) is a common but often aggressive approach.

-

Mechanism: This is a direct nucleophilic substitution (SN2) reaction where the amine's lone pair attacks the methyl group of the alkylating agent, displacing a leaving group (iodide or sulfate).[8] The resulting ammonium salt is deprotonated by a base (or another amine molecule) to yield the methylated amine. The challenge is that the product (secondary amine) is often more nucleophilic than the starting primary amine, leading to rapid subsequent alkylations.[2]

-

Expert Insights: These reagents are highly effective but their toxicity and tendency to cause over-methylation are significant drawbacks.[9] To achieve mono-methylation, one can employ a large excess of the primary amine, though this is inefficient for valuable substrates. A more refined approach involves forming an imine first (e.g., with benzaldehyde), methylating the imine to an iminium salt, and then hydrolyzing to release the mono-methylated amine.[10] This strategy elegantly prevents over-methylation.

-

Safety Imperative:

-

Methyl Iodide (MeI): Highly toxic, volatile (B.P. 42.5°C), and a suspected carcinogen.[11] It must be handled exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, safety goggles, and a lab coat.[12]

-

Dimethyl Sulfate (DMS): Extremely hazardous, corrosive, and a probable human carcinogen.[13][14] Exposure effects can be delayed.[14][15] It demands the same stringent handling procedures as MeI, with an emphasis on avoiding any skin or vapor contact.[13][14]

-

Reductive Amination with Borohydride Reagents

This method is a milder and often more selective alternative to the Eschweiler-Clarke reaction for mono-methylation. It involves the same initial imine formation with formaldehyde, but uses a different reducing agent.

-

Mechanism: The amine and formaldehyde form an iminium ion in situ, which is then reduced by a mild hydride reagent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this, as they are selective for the iminium ion over the aldehyde, preventing reduction of the formaldehyde starting material.[5]

-

Expert Insights: This is one of the most reliable methods for selective mono-N-methylation of primary amines. By using only a slight excess of formaldehyde (1.0-1.2 equivalents), the reaction can be effectively stopped at the secondary amine stage. The conditions are typically mild (room temperature) and compatible with a wide range of functional groups.

"Green" and Alternative Methylating Agents

Growing emphasis on laboratory safety and environmental sustainability has driven the adoption of less hazardous methylating agents.

-

Dimethyl Carbonate (DMC): A non-toxic, environmentally benign reagent.[16] It typically requires higher temperatures and catalysis (e.g., zeolites or bases) but offers excellent selectivity for mono-methylation, as the intermediate carbamate is methylated and then decarboxylates.[2][17]

-

Methanol: Can serve as both the solvent and methylating agent in "borrowing hydrogen" or "hydrogen autotransfer" catalysis, typically using iridium or ruthenium complexes.[18][19] This is an elegant, atom-economical approach.

-

Trimethyl Orthoformate (TMOF): Can be used for mono-N-methylation of aromatic amines, often in the presence of an acid catalyst followed by hydrolysis.[20]

-

Dimethyl Sulfoxide (DMSO): In the presence of formic acid, DMSO can act as the methyl source, providing a novel and practical method for amine methylation.[21]

Data Presentation and Method Comparison

The following table summarizes the key attributes of the discussed N-methylation methods for (2-(p-tolyl)cyclopropyl)methanamine.

| Method | Reagents | Key Conditions | Selectivity Control | Key Advantages | Major Disadvantages & Safety Concerns |

| Eschweiler-Clarke | Formaldehyde, Formic Acid | Heat (reflux) | Difficult for mono; excellent for di- | Inexpensive, high yield for N,N-dimethyl, no quaternization[6] | High temp, corrosive acid, poor mono-selectivity |

| Direct Alkylation (MeI) | Methyl Iodide, Base (e.g., K₂CO₃) | Room temp to mild heat | Stoichiometry-dependent, prone to over-methylation | High reactivity, simple setup | Highly Toxic/Volatile [12], over-methylation is common[8] |

| Direct Alkylation (DMS) | Dimethyl Sulfate, Base (e.g., NaHCO₃) | Room temp to mild heat | Stoichiometry-dependent, prone to over-methylation | High reactivity, less volatile than MeI | Extremely Toxic/Carcinogen [13][14], delayed effects[15] |

| Reductive Amination | Formaldehyde, NaBH₃CN or NaBH(OAc)₃ | Room temp, acidic pH | Excellent for mono-methylation via stoichiometry | Mild conditions, high selectivity, broad functional group tolerance | NaBH₃CN is toxic and releases HCN in strong acid |

| "Green" Alkylation (DMC) | Dimethyl Carbonate, Catalyst (e.g., NaY zeolite) | High temp (120-150°C) | Excellent for mono-methylation | Low toxicity, environmentally benign[16] | Requires high temperatures and/or specific catalysts |

Experimental Protocols

Safety First: Before proceeding, obtain and review the Safety Data Sheet (SDS) for every reagent. All manipulations involving volatile and/or highly toxic reagents (Methyl Iodide, Dimethyl Sulfate, Formaldehyde, Formic Acid) must be performed in a certified chemical fume hood.[11][13][14]

Protocol 1: Selective Mono-N-Methylation via Reductive Amination

This protocol is recommended for achieving high selectivity for the mono-methylated product, N-methyl-(2-(p-tolyl)cyclopropyl)methanamine.

Materials:

| Reagent | M.W. | Amount | Moles (mmol) | Eq. |

|---|---|---|---|---|

| (2-(p-tolyl)cyclopropyl)methanamine | 161.25 | 1.61 g | 10.0 | 1.0 |

| Formaldehyde (37% aq. solution) | 30.03 | 0.89 mL | 11.0 | 1.1 |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 3.18 g | 15.0 | 1.5 |

| Dichloromethane (DCM) | - | 50 mL | - | - |

| Acetic Acid | 60.05 | 0.60 mL | 10.5 | 1.05 |

| Saturated aq. NaHCO₃ | - | 50 mL | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (2-(p-tolyl)cyclopropyl)methanamine (1.61 g, 10.0 mmol) and dichloromethane (50 mL).

-

Add acetic acid (0.60 mL, 10.5 mmol). Stir the solution for 5 minutes at room temperature.

-

Add the aqueous formaldehyde solution (0.89 mL, 11.0 mmol) dropwise. Stir the mixture for 1 hour at room temperature to facilitate imine formation.

-

In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol). Note: The reaction may bubble slightly (hydrogen evolution). Ensure adequate ventilation.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 25 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-methyl-(2-(p-tolyl)cyclopropyl)methanamine.

Protocol 2: Exhaustive N,N-Dimethylation via Eschweiler-Clarke Reaction

This protocol is designed to produce the tertiary amine, N,N-dimethyl-(2-(p-tolyl)cyclopropyl)methanamine, with high efficiency.

Materials:

| Reagent | M.W. | Amount | Moles (mmol) | Eq. |

|---|---|---|---|---|

| (2-(p-tolyl)cyclopropyl)methanamine | 161.25 | 1.61 g | 10.0 | 1.0 |

| Formic Acid (98%) | 46.03 | 2.8 mL | ~75.0 | ~7.5 |

| Formaldehyde (37% aq. solution) | 30.03 | 2.5 mL | ~30.0 | ~3.0 |

| 2M Sodium Hydroxide (NaOH) | - | As needed | - | - |

| Diethyl Ether or DCM | - | 100 mL | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-(p-tolyl)cyclopropyl)methanamine (1.61 g, 10.0 mmol).

-

Add formic acid (2.8 mL), followed by the aqueous formaldehyde solution (2.5 mL).

-

Heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle. The reaction will bubble as CO₂ is evolved.[6]

-

Maintain reflux for 6-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and secondary amine intermediate.

-

Work-up: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 10) by the slow addition of 2M NaOH solution while cooling in an ice bath.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography or distillation under reduced pressure.

Visualization of Mechanisms and Workflows

Diagram 1: General N-Methylation Workflow

Caption: Decision workflow for selecting an N-methylation protocol.

Diagram 2: Mechanism of the Eschweiler-Clarke Reaction

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

References

-

Wikipedia. Eschweiler–Clarke reaction. [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[6]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. LCSS: DIMETHYL SULFATE. [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[13]

-

IPI Global. Handling Methyl Iodide safely. (2022). [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[22]

-

SynArchive. Eschweiler-Clarke Reaction. [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[4]

-

Padmanabhan, S., Reddy, N. L., & Durant, G. J. (2006). A Convenient One Pot Procedure for N-Methylation of Aromatic Amines Using Trimethyl Orthoformate. Synthetic Communications, 27(4), 651-657. [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[20]

-

MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. (2025). [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[5]

-

YouTube. Eschweiler-Clarke reaction. (2025). [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[7]

-

ResearchGate. (PDF) A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (2025). [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[23]

-